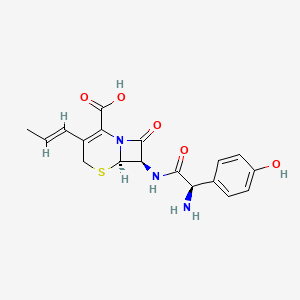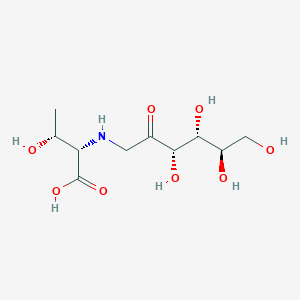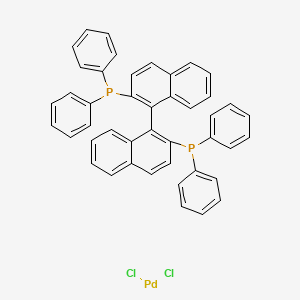
2-(Fluoromethyl)piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Fluoromethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C5H13Cl2FN2 and a molecular weight of 191.08 g/mol . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. This compound is commonly used in pharmaceutical research and development due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(Fluoromethyl)piperazine dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the reaction of bis(dichloroethyl)amine with aniline in a high-boiling solvent . Industrial production methods often involve the use of advanced synthetic techniques to ensure high purity and yield.
Chemical Reactions Analysis
2-(Fluoromethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(Fluoromethyl)piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: Researchers use it to study the effects of fluorinated compounds on biological systems.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 2-(Fluoromethyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom can form strong bonds with various biological molecules, affecting their function. This interaction can lead to changes in cellular processes, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
2-(Fluoromethyl)piperazine dihydrochloride is unique due to its fluorine atom, which imparts distinct chemical properties. Similar compounds include:
Piperazine: A basic nitrogen heterocycle used in various pharmaceuticals.
2-Fluoromethylbenzothiazole: Another fluorinated compound with different applications.
2-Fluoromethyl-acrylic acid ethyl ester: Used in organic synthesis.
These compounds share some similarities but differ in their specific applications and chemical properties.
Properties
CAS No. |
116163-30-5 |
|---|---|
Molecular Formula |
C5H12ClFN2 |
Molecular Weight |
154.61 g/mol |
IUPAC Name |
2-(fluoromethyl)piperazine;hydrochloride |
InChI |
InChI=1S/C5H11FN2.ClH/c6-3-5-4-7-1-2-8-5;/h5,7-8H,1-4H2;1H |
InChI Key |
LYQRQOUJEWZZIY-UHFFFAOYSA-N |
SMILES |
C1CNC(CN1)CF.Cl.Cl |
Canonical SMILES |
C1CNC(CN1)CF.Cl |
Synonyms |
2-(FLUOROMETHYL)PIPERAZINE DIHYDROCHLORIDE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride](/img/structure/B1142109.png)
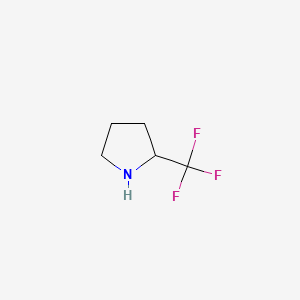

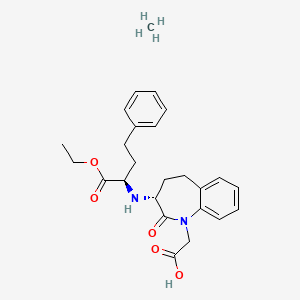
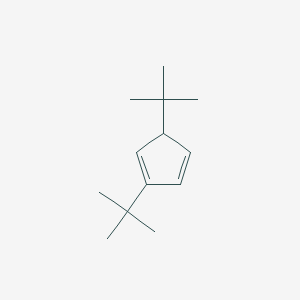
![Chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1142125.png)
